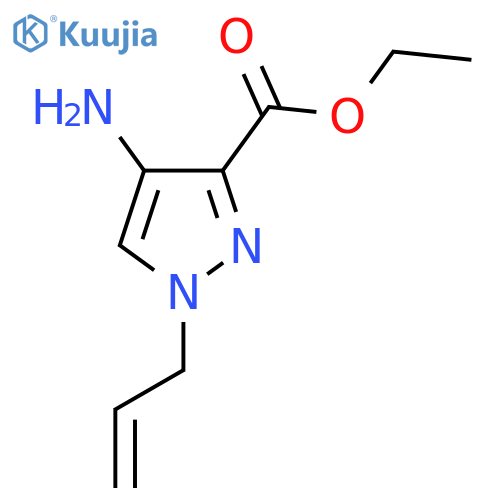

Cas no 1700546-10-6 (ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate)

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate

- EN300-1105416

- 1700546-10-6

-

- インチ: 1S/C9H13N3O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h3,6H,1,4-5,10H2,2H3

- InChIKey: PFPJUIOKCFNDNL-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(=CN(CC=C)N=1)N)=O

計算された属性

- せいみつぶんしりょう: 195.100776666g/mol

- どういたいしつりょう: 195.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 70.1Ų

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1105416-0.5g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1105416-0.1g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1105416-0.25g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1105416-1g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1105416-10g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1105416-5.0g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 5g |

$3770.0 | 2023-06-10 | ||

| Enamine | EN300-1105416-10.0g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 10g |

$5590.0 | 2023-06-10 | ||

| Enamine | EN300-1105416-1.0g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 1g |

$1299.0 | 2023-06-10 | ||

| Enamine | EN300-1105416-2.5g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1105416-0.05g |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate |

1700546-10-6 | 95% | 0.05g |

$768.0 | 2023-10-27 |

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate (CAS No. 1700546-10-6)

Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate, identified by its CAS number 1700546-10-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic compound features a pyrazole core, which is a fundamental structural motif in numerous biologically active molecules. The presence of an amino group at the 4-position and an ethyl ester on the carboxylate moiety enhances its potential as a synthetic intermediate and a precursor for more complex drug candidates.

The< strong>pyrazole scaffold is renowned for its versatility in medicinal chemistry, contributing to the development of drugs with diverse therapeutic effects. Its five-membered ring structure, incorporating two nitrogen atoms, allows for facile interactions with biological targets such as enzymes and receptors. The< strong>4-amino substituent in Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate introduces reactivity that can be exploited for further functionalization, making it a valuable building block in drug discovery pipelines.

The< strong>ethyl ester functionality at the 3-position of the pyrazole ring provides an additional handle for chemical modification. Ester groups are commonly employed in pharmaceutical synthesis due to their stability under various reaction conditions while also being susceptible to hydrolysis under specific conditions, allowing for controlled release or conversion to other functional groups. This dual reactivity makes Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate a versatile intermediate for constructing more elaborate molecular architectures.

In recent years, there has been growing interest in< strong>pyrazole derivatives as pharmacophores due to their demonstrated efficacy across a range of therapeutic areas. Studies have highlighted the potential of these compounds in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The< strong>amino and< strong>ethyl ester functionalities present in Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate position it as a promising candidate for further exploration in these contexts.

The< strong>CAS number 1700546-10-6 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and regulatory filings. This standardized nomenclature is crucial for researchers who need to reference specific chemical entities reliably across different studies and databases. The compound's detailed chemical description, including its molecular formula and structural formula, can be found in authoritative sources such as the Chemical Abstracts Service (CAS) database.

The synthesis of Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of a pyrazole precursor, followed by functionalization at the desired positions using established methodologies such as nucleophilic substitution or condensation reactions. The introduction of the< strong>ethyl ester group is often achieved through esterification reactions, where an alcohol reacts with a carboxylic acid derivative under acidic or basic conditions.

The< strong>propenyl substituent in this compound adds another layer of complexity and interest. Alkenes like propene can undergo various transformations, including addition reactions with nucleophiles or electrophiles, which can be harnessed to introduce additional functional groups or alter the electronic properties of the molecule. This flexibility makes Ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate a rich starting point for medicinal chemists seeking to develop novel therapeutics.

In academic research, Ethyl 4-amino-1-(propen-l -yl)-lH-pyrazole-S-carboxyla te has been employed as a key intermediate in the synthesis of more complex molecules with potential biological activity. For instance, researchers have explored its use in generating derivatives that interact with specific biological pathways or target enzymes implicated in disease processes. These studies often involve modifications to the< strong>amino,< strong>ethyl ester, or< strong>propenyl groups to optimize binding affinity and selectivity.

The pharmaceutical industry also recognizes the value of< strong>Eth yl 4-amino-l-(propen-l -yl)-lH-pyrazole-S-carboxyla te. Its structural features make it amenable to modifications that can enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. By leveraging computational modeling and high-throughput screening techniques, drug developers can rapidly assess the potential of this compound or its derivatives as lead candidates for further optimization.

The versatility of Eth yl 4-amino-l-(propen-l -yl)-lH-pyrazole-S-carboxyla te extends beyond its role as an intermediate; it also serves as a model compound for studying reaction mechanisms and developing new synthetic protocols. Such investigations contribute to the broader body of knowledge in organic chemistry and enable more efficient strategies for drug discovery and development.

In conclusion, Eth yl 4-amino-l-(propen-l -yl)-lH-pyrazole-S-carboxyla te (CAS No.< strong>1700546-I0-I6) represents an important chemical entity with applications spanning academic research and industrial pharmaceutical development. Its unique structural features—particularly the combination of an amino group at position 4, an ethyl ester on the carboxyllate moiety, and a propenyllinkage—make it a valuable scaffold for constructing novel bioactive molecules. As research continues to uncover new therapeutic opportunities derived from pyrazole derivatives,< strong>Eth yl 4-amino-l-(propen-l -yll-I H-pyr az ole-S-car boxyla te) is poised to remain at the forefront of medicinal chemistry innovation.

1700546-10-6 (ethyl 4-amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylate) 関連製品

- 1806733-98-1(3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1935193-22-8(2-Amino-1,2-dicyclopropylethan-1-one)

- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)

- 2470440-56-1((1,3-oxazol-4-yl)methanethiol hydrochloride)

- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)

- 78224-47-2(Methyl 8-methoxyquinoline-2-carboxylate)

- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)

- 2137633-02-2(2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)

- 1361762-25-5(3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl)

- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)